1,2-Difluoro-3-(heptyloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-3-heptoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O/c1-2-3-4-5-6-10-16-12-9-7-8-11(14)13(12)15/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLNCGIPFFKTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614412 | |
| Record name | 1,2-Difluoro-3-(heptyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122265-84-3 | |
| Record name | 1,2-Difluoro-3-(heptyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols: 1,2-Difluoro-3-(heptyloxy)benzene as a Precursor for Ferroelectric Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Precursors in Advanced Materials
The precise engineering of molecular architecture is paramount in the development of advanced materials. In the realm of ferroelectric liquid crystals (FLCs), the strategic incorporation of fluorine atoms into the molecular core can profoundly influence the material's mesomorphic behavior, dielectric anisotropy, and switching characteristics.[1][2] 1,2-Difluoro-3-(heptyloxy)benzene emerges as a key precursor in this field, offering a synthetically accessible platform for creating novel FLCs with tailored properties. The lateral difluoro substitution is known to reduce melting points and enhance the stability of tilted smectic phases, which are crucial for ferroelectric behavior.[1][3] This application note provides a comprehensive guide to the synthesis, purification, and application of 1,2-difluoro-3-(heptyloxy)benzene in the preparation of a target ferroelectric liquid crystal, emphasizing the causality behind the experimental choices and providing detailed, validated protocols.
PART 1: Synthesis and Characterization of 1,2-Difluoro-3-(heptyloxy)benzene
The synthesis of 1,2-difluoro-3-(heptyloxy)benzene is most efficiently achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 1,2-difluoro-3-hydroxybenzene (2,3-difluorophenol) attacks an n-heptyl halide.
Protocol 1: Synthesis of 1,2-Difluoro-3-(heptyloxy)benzene
Rationale: The Williamson ether synthesis is an S_N2 reaction.[4] To maximize the yield of the ether and minimize side reactions like elimination, a primary alkyl halide (1-bromoheptane) is used. A strong base is required to deprotonate the weakly acidic phenolic hydroxyl group to form the nucleophilic phenoxide. Potassium carbonate is a suitable base for this purpose, and N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent that solvates the cation, leaving the phenoxide anion more nucleophilic.
Materials:
-
2,3-Difluorophenol
-
1-Bromoheptane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2,3-difluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Add 1-bromoheptane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,2-difluoro-3-(heptyloxy)benzene.
Characterization Data
The structure and purity of the synthesized 1,2-difluoro-3-(heptyloxy)benzene should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons and the heptyl chain protons with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the two carbons attached to fluorine exhibiting characteristic C-F coupling. |
| FT-IR | Characteristic peaks for C-O-C stretching (ether linkage), C-F stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₈F₂O (228.28 g/mol ). |
PART 2: Application in the Synthesis of a Ferroelectric Liquid Crystal
1,2-Difluoro-3-(heptyloxy)benzene serves as a crucial building block for constructing the mesogenic core of FLCs. The following protocol outlines the synthesis of a representative FLC molecule incorporating this precursor. The target molecule will feature a chiral tail, which is essential for inducing the non-centrosymmetric smectic C* phase responsible for ferroelectricity.[7][8][9][10][11]
Logical Workflow for FLC Synthesis
Caption: Synthetic pathway from the precursor to the final FLC.
Protocol 2: Synthesis of a Chiral Smectic C Liquid Crystal
This protocol describes a multi-step synthesis starting from 1,2-difluoro-3-(heptyloxy)benzene to yield a target FLC.
Step 1: Formylation of 1,2-Difluoro-3-(heptyloxy)benzene
Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring. The resulting aldehyde is a key intermediate for subsequent condensation reactions.
Procedure:
-
In a round-bottom flask, cool a solution of anhydrous DMF (3.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the DMF with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,2-difluoro-3-(heptyloxy)benzene (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude aldehyde by column chromatography.
Step 2: Knoevenagel Condensation with a Chiral Cyanoacetate
Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that creates a new double bond.[12] Using a chiral cyanoacetate will introduce the necessary chirality into the final molecule, which is a prerequisite for ferroelectricity in smectic C phases.[7][10] Piperidine is a commonly used basic catalyst for this reaction.
Procedure:
-
Dissolve the aldehyde from Step 1 (1.0 eq) and a chiral cyanoacetate (e.g., (S)-(-)-2-cyano-3-phenyl-2-propenoic acid ethyl ester) (1.1 eq) in toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture, wash with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain the target ferroelectric liquid crystal.
PART 3: Characterization of the Final Ferroelectric Liquid Crystal
The characterization of the synthesized FLC is crucial to confirm its chemical structure and to determine its liquid crystalline properties.
Analytical and Mesomorphic Characterization
| Technique | Purpose | Expected Observations |
| NMR (¹H, ¹³C, ¹⁹F) | Structural elucidation and purity assessment. | Confirmation of the expected molecular structure. |
| FT-IR | Identification of functional groups. | Presence of ester, nitrile, and other characteristic functional group vibrations. |
| Polarizing Optical Microscopy (POM) | Identification of liquid crystal phases and observation of textures. | Characteristic textures of the Smectic C* (chiral smectic C) and other mesophases upon heating and cooling.[8] |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies. | Endothermic and exothermic peaks corresponding to phase transitions (e.g., Crystal to SmC, SmC to SmA, SmA to Isotropic). |
| Electro-optic Switching | Measurement of spontaneous polarization (Ps) and switching time. | Hysteresis loop in the polarization-electric field curve, confirming ferroelectric behavior.[13] |
Relationship between Molecular Structure and FLC Properties
Caption: Influence of molecular moieties on FLC properties.
Conclusion
1,2-Difluoro-3-(heptyloxy)benzene is a valuable and versatile precursor for the synthesis of advanced ferroelectric liquid crystals. The lateral difluoro substitution provides a powerful tool for tuning the physical properties of the resulting materials.[1][2][14][15] The protocols detailed in this application note provide a robust framework for the synthesis and characterization of FLCs derived from this precursor. By understanding the causal relationships between the synthetic steps and the properties of the final materials, researchers can rationally design and develop novel FLCs for a wide range of applications, including high-speed displays, spatial light modulators, and other photonic devices.[16]
References
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
- CN101817724A - Preparation method of 1,2,4-trifluoro-benzene - Google Patents.
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. Available at: [Link]
- EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives - Google Patents.
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Liu, J.-C., et al. (2023). Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. JACS Au, 3(4), 1196–1204. Available at: [Link]
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Ahlers, C. D., et al. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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Lee, H.-T., et al. (2004). Synthesis and Polymerization of a Chiral Liquid Crystal Diacrylate Exhibiting Smectic A* and C* Phases. Macromolecules, 37(19), 7106–7113. Available at: [Link]
-
Walba, D. M., et al. (1990). Design and synthesis of new fluorinated ferroelectric liquid-crystalline polymers. Journal of the American Chemical Society, 112(17), 6608–6615. Available at: [Link]
-
Asymmetric valence. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Czerwiński, M., et al. (2024). Ferroelectric Smectic Liquid Crystalline Materials with Different Degree of Chirality. Materials, 17(1), 163. Available at: [Link]
-
Hkimi, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(2), 9243–9251. Available at: [Link]
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Hkimi, M., et al. (2021). (PDF) Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. ResearchGate. Available at: [Link]
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LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
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Unknown. (n.d.). Synthesis of Fluorine-Containing Ferroelectric Liquid Crystals. Available at: [Link]
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(PDF) Chiral liquid crystals: Synthesis and characterization for thermal and mesomorphic properties. (2019, August 20). ResearchGate. Available at: [Link]
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Unknown. (2022, July 22). Fluid Layered Ferroelectrics with Global C∞v Symmetry. PMC. Available at: [Link]
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Unknown. (n.d.). Applications of 2,3-Difluoronitrobenzene in Specialty Chemicals and Materials Science. Available at: [Link]
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Unknown. (n.d.). Fluoro Substitution in Thermotropic Liquid Crystals. Taylor & Francis Online. Available at: [Link]
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Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Available at: [Link]
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Generation of frustrated liquid crystal phases by mixing an achiral nematic–smectic-C mesogen with an antiferroelectric chiral smectic liquid crystal. (n.d.). The Journal of Chemical Physics. Available at: [Link]
-
(PDF) Ferroelectric Liquid Crystals with High Spontaneous Polarization. (n.d.). ResearchGate. Available at: [Link]
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Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. (n.d.). MDPI. Available at: [Link]
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Chiral Smectic Liquid Crystalline Polymers. (n.d.). Taylor & Francis. Available at: [Link]
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Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. (2025, October 16). PMC. Available at: [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Advances in chiral luminescent liquid crystals (CLLCs): from molecular design to applications. (2025, April 25). RSC Publishing. Available at: [Link]
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Williamson Ether Synthesis. (n.d.). Cambridge University Press. Available at: [Link]
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Deep learning directed synthesis of fluid ferroelectric materials. (n.d.). arXiv. Available at: [Link]
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1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET CAS No 372-18-9 SDS/MSDS. (n.d.). Pallav Chemicals. Available at: [Link]
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Ferroelectric Smectic C Liquid Crystal Phase with Spontaneous Polarization in the Direction of the Director. (n.d.). PMC. Available at: [Link]
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The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC. Available at: [Link]
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(PDF) Synthesis of Fluoro Substituted Ferroelectric Liquid Crystals and Their Application to Display. (2015, December 5). ResearchGate. Available at: [Link]
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Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
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Application Note: A Practical Guide to Measuring the Fluorescence Quantum Yield of Fluorinated Compounds
Introduction: The Critical Role of Fluorescence Quantum Yield in Drug Discovery and Materials Science
The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of a substance's fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (approaching 1.0 or 100%) indicates that a majority of the absorbed photons are converted into fluorescent light, resulting in a bright emission. Conversely, a low quantum yield suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, dominate the de-excitation process.
In the realms of drug development and materials science, the precise determination of quantum yield is paramount. For fluorescent probes and labels used in bioimaging and high-throughput screening, a high quantum yield is essential for achieving optimal signal-to-noise ratios and sensitivity. In the development of organic light-emitting diodes (OLEDs) and other photonic materials, the quantum yield of emissive components directly dictates device efficiency.
The introduction of fluorine atoms into organic molecules is a common strategy to modulate their physicochemical and biological properties. Fluorination can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. However, it can also significantly alter the photophysical characteristics of a fluorophore. Therefore, a robust and accurate methodology for measuring the quantum yield of fluorinated compounds is crucial for their effective design and application.
This application note provides a comprehensive guide to the experimental setup and protocols for determining the fluorescence quantum yield of fluorinated compounds, addressing the unique challenges posed by these molecules.
Understanding the Impact of Fluorination on Fluorescence Properties
The presence of fluorine atoms can influence the fluorescence quantum yield of a molecule in several ways:
-
Inductive Effects: The high electronegativity of fluorine can alter the electron density distribution in a molecule, thereby affecting the energies of the ground and excited states and influencing the rates of radiative and non-radiative decay.
-
Solvent Interactions: Fluorinated compounds often exhibit unique solubility profiles, necessitating the use of fluorinated or partially fluorinated solvents. These solvents can have different polarities and viscosities compared to conventional organic solvents, which can significantly impact the quantum yield.
-
Aggregation: Fluorinated molecules can exhibit a tendency to aggregate in solution, leading to self-quenching and a reduction in the observed quantum yield. This is a critical consideration in designing experiments and preparing samples.
-
Heavy Atom Effect: While fluorine is a light atom, the cumulative effect of multiple fluorine substitutions can sometimes promote intersystem crossing, leading to a decrease in fluorescence and an increase in phosphorescence.
Given these considerations, a careful and systematic approach is required for the accurate determination of the quantum yield of fluorinated compounds.
Methodologies for Quantum Yield Determination
There are two primary methods for measuring the fluorescence quantum yield of a solution sample: the relative method and the absolute method.
-
The Relative Method (Comparative Method): This is the more common and accessible technique. It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized reference standard with a known quantum yield. The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx^2 / nst^2)
Where:
-
Φst is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
-
-
The Absolute Method: This method directly measures the number of emitted and absorbed photons using an integrating sphere. An integrating sphere is a hollow spherical cavity with a highly reflective, diffuse inner coating that collects all the light emitted from the sample. While more complex, the absolute method does not require a reference standard and can be more accurate, especially for novel compounds where a suitable standard may not be available.
Experimental Setup
A high-quality spectrofluorometer is the core instrument required for quantum yield measurements. The essential components of the setup are:
-
Light Source: A stable, high-intensity lamp, typically a Xenon arc lamp, is used to provide a broad range of excitation wavelengths.
-
Excitation Monochromator: This component selects the specific wavelength of light to excite the sample.
-
Sample Compartment: A light-tight chamber that holds the cuvette containing the sample. For temperature-sensitive samples, a thermostatted cell holder is recommended.
-
Emission Monochromator: This selects the emission wavelengths to be detected, allowing for the scanning of the fluorescence spectrum.
-
Detector: A sensitive photodetector, commonly a photomultiplier tube (PMT), is used to measure the intensity of the emitted light.
-
Integrating Sphere (for Absolute Method): A specialized accessory that is placed in the sample compartment to collect all emitted and scattered light.
For the relative method, a UV-Vis spectrophotometer is also required to measure the absorbance of the sample and standard solutions.
Caption: Core components of the experimental setup for fluorescence quantum yield measurement.
Protocol 1: Relative Quantum Yield Measurement
This protocol details the steps for determining the quantum yield of a fluorinated compound using the comparative method.
1. Selection of a Suitable Reference Standard:
The choice of the reference standard is critical for the accuracy of the relative method. The ideal standard should have:
-
A well-documented and reliable quantum yield value in the same solvent as the unknown sample.
-
An absorption and emission profile that overlaps significantly with the unknown sample. This minimizes wavelength-dependent errors in the instrument's correction factors.
-
High photostability and purity.
Table 1: Common Quantum Yield Reference Standards
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) | Reference |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 | |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.925 | |
| Rhodamine 6G | Ethanol | 520 | 550 | 0.95 | |
| 9,10-Diphenylanthracene | Cyclohexane | 370 | 410 | 0.97 |
Note: For fluorinated compounds soluble only in fluorinated solvents, identifying a suitable standard can be challenging. It may be necessary to use a standard in a conventional solvent and apply appropriate refractive index corrections, or to validate a secondary standard in the desired fluorinated solvent.
2. Sample Preparation:
-
Purity: Use high-purity solvents (spectroscopic grade) and ensure the fluorinated compound and the standard are of the highest possible purity. Impurities can act as quenchers or emit their own fluorescence, leading to erroneous results.
-
Concentration: Prepare a series of dilute solutions of both the unknown sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette to avoid inner filter effects.
-
Solvent Matching: Whenever possible, use the same solvent for both the unknown and the standard to minimize errors due to differences in refractive index. If different solvents must be used, the refractive index correction must be applied.
-
Degassing: For some compounds, dissolved oxygen can quench fluorescence. In such cases, it may be necessary to degas the solutions by bubbling with an inert gas like nitrogen or argon.
3. Data Acquisition:
-
Absorbance Spectra: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.
-
Record the fluorescence emission spectrum of a blank solution (solvent only).
-
Record the fluorescence emission spectra of the standard and unknown solutions under identical instrument settings (e.g., excitation and emission slit widths).
-
Ensure that the detector response is within the linear range.
-
4. Data Analysis:
-
Subtract Blank Spectra: Subtract the solvent's emission spectrum from the sample and standard spectra to correct for background fluorescence and Raman scattering.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot Integrated Intensity vs. Absorbance: For both the unknown and the standard, plot the integrated fluorescence intensity as a function of absorbance. The resulting plots should be linear with a y-intercept close to zero.
-
Calculate Gradients: Determine the slope (gradient) of the linear fits for both the unknown and the standard.
-
Calculate Quantum Yield: Use the following equation, which is a variation of the single-point equation that utilizes the gradients from the series of concentrations:
Φx = Φst * (Gradx / Gradst) * (nx^2 / nst^2)
Where 'Grad' is the gradient of the plot of integrated fluorescence intensity versus absorbance.
Caption: Workflow for relative fluorescence quantum yield measurement.
Protocol 2: Absolute Quantum Yield Measurement
This protocol provides a general outline for determining the quantum yield using an integrating sphere.
1. Instrument Setup and Calibration:
-
Install the integrating sphere accessory in the spectrofluorometer.
-
Perform the necessary instrument calibrations as per the manufacturer's instructions. This typically involves correcting the excitation and emission spectra using a standard white diffuser and a calibrated light source.
2. Measurement Procedure:
The measurement involves three steps:
-
Incident Light Measurement (Empty Sphere): Measure the spectrum of the excitation light scattered by the empty integrating sphere (or with a cuvette containing only the solvent). This provides the area corresponding to the number of incident photons (S₀).
-
Sample Measurement: Place the cuvette containing the sample in the integrating sphere and measure the spectrum. This will show a peak at the excitation wavelength due to scattered light (S₁) and the fluorescence emission of the sample (S₂).
-
Blank Measurement: Place a cuvette containing only the solvent in the integrating sphere and measure the spectrum under the same conditions as the sample.
3. Data Analysis:
The quantum yield (Φ) is calculated using the following formula:
Φ = (Area of Sample Emission) / (Area of Blank Excitation - Area of Sample Excitation)
Or, in terms of the integrated areas:
Φ = S₂ / (S₀ - S₁)
Self-Validation and Trustworthiness
To ensure the reliability of your quantum yield measurements, incorporate the following self-validating steps:
-
Cross-Validation of Standards: If possible, measure the quantum yield of one standard relative to another. The experimentally determined value should be within ±10% of the accepted literature value.
-
Linearity Check: The plot of integrated fluorescence intensity versus absorbance must be linear and pass through the origin. Deviation from linearity can indicate inner filter effects or aggregation.
-
Excitation Wavelength Independence: The quantum yield of a pure compound should be independent of the excitation wavelength. Measure the quantum yield at several different excitation wavelengths to confirm this.
-
Solvent Purity Check: Always run a blank spectrum of the solvent to check for fluorescent impurities.
Conclusion
The measurement of fluorescence quantum yield is a powerful tool for characterizing fluorinated compounds in drug discovery and materials science. While the presence of fluorine can introduce complexities, a systematic approach that includes careful selection of standards, meticulous sample preparation, and appropriate data analysis will yield reliable and reproducible results. Both the relative and absolute methods have their advantages, and the choice of method will depend on the specific application and the availability of suitable standards and equipment. By following the protocols and validation steps outlined in this application note, researchers can confidently determine the quantum yield of their novel fluorinated compounds.
References
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Li, M., et al. (2025). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing.
- Würth, C., et al. (2024). References for Small Fluorescence Quantum Yields. Analytical Chemistry, 96(20), 7896–7904.
- Al-Kahtani, A. A., & El-Sayed, H. M. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44342-44351.
- Resch-Genger, U., et al. (2005). Comparison of Methods and Achievable Uncertainties for the Relative and Absolute Measurement of Photoluminescence Quantum Yields. Analytical Chemistry, 77(13), 4013–4021.
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JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]
- Paul, B. K., & Guchhait, N. (2013). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Journal of Luminescence, 134, 114-119.
- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
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Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
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- Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-38). Springer, Berlin, Heidelberg.
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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University of California, Irvine, Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]
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Horiba. (n.d.). What are Luminescence Quantum Yields?. Retrieved from [Link]
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Ibsen Photonics. (2024, September 3). Guide to Fluorescence spectroscopy instrumentation. Retrieved from [Link]
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University of Washington, Department of Chemistry. (2017, February 1). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. Retrieved from [Link]
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International Union of Pure and Applied Chemistry. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Retrieved from [Link]
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Ibsen Photonics. (n.d.). Guide to Fluorescence spectroscopy instrumentation. Retrieved from [Link]
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Strateos. (2025, October 8). ExperimentFluorescenceSpectroscopy. Retrieved from [Link]
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Zhang, Y., et al. (2023). From Coal to Carbon Quantum Dots by Chemical Oxidation: Effects of Synthesis Conditions and Coal Chemical Structure. Molecules, 28(14), 5488.
- Valeur, B., & Berberan-Santos, M. N. (2011). A brief history of fluorescence and phosphorescence before the emergence of quantum theory.
Troubleshooting & Optimization
Resolving peak overlap in NMR analysis of 1,2-Difluoro-3-(heptyloxy)benzene
Topic: Resolving Peak Overlap in NMR Analysis of 1,2-Difluoro-3-(heptyloxy)benzene
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with substituted aromatic compounds, specifically focusing on the challenges presented by 1,2-Difluoro-3-(heptyloxy)benzene in NMR analysis. Here, we address common issues, particularly peak overlap, and provide in-depth, field-proven troubleshooting strategies and FAQs to ensure the integrity and clarity of your spectral data.
Introduction: The Challenge of Spectral Crowding
1,2-Difluoro-3-(heptyloxy)benzene presents a unique set of challenges in NMR spectroscopy. The combination of a trisubstituted benzene ring and a flexible heptyloxy chain often leads to spectral complexity. Protons on the aromatic ring, though only three, can exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Furthermore, the protons of the heptyloxy chain, particularly those closer to the oxygen atom, can have chemical shifts that are in close proximity to the aromatic region, leading to significant peak overlap. This guide will walk you through systematic approaches to dissect these complex spectra and obtain unambiguous structural information.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of 1,2-Difluoro-3-(heptyloxy)benzene shows a crowded aromatic region between 6.8 and 7.2 ppm, making it impossible to assign the individual aromatic protons. What is my first step?
A1: Initial Approach: Solvent-Induced Chemical Shift Changes
A straightforward and effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[1][2] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of your compound's protons compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals, simplifying the spectrum.[1] The varying solvent environments alter the shielding of different protons, leading to differential shifts and potentially resolving the overlap.[3][4]
Data Presentation: Hypothetical Solvent-Induced Chemical Shifts
Below is a table illustrating hypothetical ¹H NMR chemical shift data for the aromatic region of 1,2-Difluoro-3-(heptyloxy)benzene in different solvents, demonstrating the potential for peak resolution.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| H-4 | 7.05 (multiplet) | 6.80 (doublet of doublets) | -0.25 |
| H-5 | 6.90 (multiplet) | 6.72 (triplet of doublets) | -0.18 |
| H-6 | 7.10 (multiplet) | 6.95 (doublet of doublets) | -0.15 |
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation: Prepare separate, identically concentrated solutions of your compound in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typical.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.[1]
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[1]
-
Data Analysis: Process each spectrum and compare the chemical shifts of the aromatic and aliphatic protons across the different solvents to identify the solvent system that provides the best peak separation.[1]
Visualization: Workflow for Solvent Effect Analysis
Caption: Workflow for Solvent Effect Analysis.
Q2: Changing the solvent helped a little, but the α-CH₂ protons of the heptyloxy group are still overlapping with one of the aromatic signals. What advanced techniques can I use?
A2: Advanced 1D and 2D NMR Techniques
When simple solvent changes are insufficient, more advanced NMR experiments are necessary to resolve overlapping signals.
-
Variable Temperature (VT) NMR: The chemical shifts of protons can be temperature-dependent.[5][6] By acquiring spectra at different temperatures, it's possible to induce differential shifts and resolve overlapping peaks.[6][7][8][9] This is particularly effective if conformational changes or intermolecular interactions, like hydrogen bonding to trace water, are influencing the chemical shifts.[5][9]
Experimental Protocol: Variable Temperature NMR
-
Instrument Setup: Use an NMR spectrometer equipped with a variable temperature unit.
-
Temperature Selection: Start with the standard probe temperature (e.g., 298 K) and then acquire spectra at incremental temperatures (e.g., 308 K, 318 K, 328 K). It's also possible to go to lower temperatures if the solvent allows.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition.
-
Data Comparison: Analyze the spectra to find the temperature that provides the best resolution.
-
-
2D NMR Spectroscopy (COSY and HSQC): Two-dimensional NMR is a powerful tool for resolving overlap by spreading the signals into a second dimension.[10]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[11][12] A cross-peak between two signals in a COSY spectrum confirms that they are J-coupled. This can help to trace the connectivity of the heptyloxy chain and distinguish its signals from the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to.[10] Since the ¹³C chemical shift range is much larger than the ¹H range, it is highly likely that the carbon atoms of the overlapping proton signals will have different chemical shifts.[13][14] This allows for the unambiguous assignment of the overlapping proton signals.
-
Data Presentation: Expected 2D NMR Correlations
| Experiment | Expected Correlation for α-CH₂ | Expected Correlation for Aromatic CH |
| COSY | Cross-peak to β-CH₂ of heptyloxy chain | Cross-peaks to other aromatic protons |
| HSQC | Cross-peak to the α-¹³C signal (~69 ppm) | Cross-peaks to aromatic ¹³C signals (110-160 ppm) |
Visualization: 2D NMR for Resolving Overlap
Caption: Using 2D NMR to Resolve Peak Overlap.
Q3: The aromatic region of my ¹⁹F NMR spectrum is difficult to interpret due to complex couplings. How can I simplify this and make assignments?
A3: Utilizing ¹⁹F-centric and Advanced 1D NMR Techniques
The ¹⁹F nucleus is a sensitive spin-1/2 nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool.[15][16][17] However, complex couplings can be a challenge.
-
¹H-Decoupled ¹⁹F NMR: Just as ¹³C spectra are typically acquired with proton decoupling, you can acquire a ¹⁹F spectrum with ¹H decoupling. This will collapse the complex multiplets caused by H-F coupling into simpler patterns arising only from F-F coupling, which in the case of 1,2-difluorobenzene will be a pair of doublets.
-
¹⁹F-¹⁹F COSY: For more complex fluorinated systems, a ¹⁹F-¹⁹F COSY experiment can be used to establish through-bond connectivity between different fluorine atoms.[18]
-
Pure Shift NMR: This is an advanced 1D NMR technique that removes the effect of homonuclear coupling from a ¹H spectrum.[19] The resulting spectrum contains singlets for each chemically distinct proton, dramatically increasing resolution. This can be invaluable for separating the overlapping multiplets in the aromatic region of the ¹H spectrum, allowing for precise chemical shift determination.
Experimental Protocol: ¹H-Decoupled ¹⁹F NMR
-
Spectrometer Setup: Tune the probe to the ¹⁹F frequency and set up a decoupling channel for ¹H.
-
Pulse Program: Select a pulse program that includes broadband proton decoupling during the acquisition of the ¹⁹F signal.
-
Acquisition: Acquire the ¹⁹F spectrum. The multiplets will collapse, simplifying the spectrum and aiding in assignment.
Summary of Troubleshooting Approaches
| Issue | Recommended Technique | Principle of Operation |
| General Peak Overlap | Solvent Change | Altering solute-solvent interactions to induce differential chemical shifts.[1][3][4] |
| Overlapping Signals | Variable Temperature NMR | Changing temperature to alter conformational equilibria or intermolecular interactions, leading to chemical shift changes.[6][7][8][9] |
| Aliphatic-Aromatic Overlap | 2D COSY | Identifies J-coupled protons, allowing for the tracing of spin systems.[11][12] |
| Unambiguous Assignment | 2D HSQC | Correlates protons to their directly attached carbons, resolving overlap based on the larger ¹³C chemical shift dispersion.[10] |
| Complex ¹⁹F Multiplets | ¹H-Decoupled ¹⁹F NMR | Removes H-F coupling, simplifying the ¹⁹F spectrum. |
References
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Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. Retrieved from [Link]
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qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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Variable Temperature NMR Experiments. University of Oxford. Retrieved from [Link]
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Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and... ResearchGate. Retrieved from [Link]
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Wody, J. M., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Retrieved from [Link]
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13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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Relaxation (NMR). Wikipedia. Retrieved from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
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Variable Temperature NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). MDPI. Retrieved from [Link]
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Variable-Temperature High-Resolution Proton NMR Study of Laboratory-Frame and Rotating-Frame Spin−Lattice Relaxation in Coals. ACS Publications. Retrieved from [Link]
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Relaxation Editing Using Long-Lived States and Coherences for Analysis of Mixtures. (2016). ACS Publications. Retrieved from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Retrieved from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]
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Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Science Publishing. Retrieved from [Link]
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Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Relaxation Editing in NMR Using a New Two-Dimensional Long-Lived Coherence Method for Mixture Analysis. ResearchGate. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. Retrieved from [Link]
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¹H NMR: Interpreting Distorted and Overlapping Signals. JoVE. Retrieved from [Link]
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Fluorine NMR. University of California, San Diego. Retrieved from [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]
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Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]
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chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. Retrieved from [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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Relaxation-Assisted Spectral Editing in Biological Solid-State NMR. (2020). YouTube. Retrieved from [Link]
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Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. Retrieved from [Link]
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How does solvent choice effect chemical shift in NMR experiments? Reddit. Retrieved from [Link]
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2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. Retrieved from [Link]
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Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic. Retrieved from [Link]
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A guide to 13c nmr chemical shift values. Compound Interest. Retrieved from [Link]
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Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. ResearchGate. Retrieved from [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]
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Advanced NMR Analysis Methods for Challenging Spectral Data Sets. (2022). YouTube. Retrieved from [Link]
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1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Retrieved from [Link]
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Calculation of 13 C chemical shift values #nmr #cmr. (2024). YouTube. Retrieved from [Link]
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Technical Support Center: Stabilizing the Smectic Phase in Terphenyl Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with terphenyl liquid crystal systems. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stabilization of the smectic phase. Our approach is rooted in scientific principles and practical, field-proven insights to help you navigate the complexities of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.
Problem 1: My synthesized terphenyl derivative exhibits only a nematic or crystalline phase, with no observable smectic phase.
Question: I've successfully synthesized a new terphenyl derivative, but thermal analysis (DSC) and polarized optical microscopy (POM) only indicate nematic and/or crystalline phases. How can I encourage the formation of a smectic phase?
Answer: The absence of a smectic phase in a terphenyl system is often related to insufficient intermolecular forces promoting the necessary layered structure. Smectic phases require a higher degree of molecular order than nematic phases.[1] Here are several strategies to address this, targeting the molecular design and experimental conditions:
Molecular Design Modifications:
-
Elongate the Terminal Alkyl/Alkoxy Chains: One of the most effective methods to induce smectic phases is to increase the length of the flexible terminal chains.[2][3] Longer chains enhance van der Waals interactions and promote the micro-segregation of the rigid cores and flexible tails, which stabilizes the layered smectic structure.[4] Terphenyls with shorter alkyl chains (up to the pentyl group) are typically nematogenic, while longer chains favor smectic phases.[2][3]
-
Causality: Longer alkyl chains increase the aspect ratio of the molecule and strengthen intermolecular attractions, providing the necessary cohesive energy to form layers.
-
-
Introduce Polar Terminal Groups: Incorporating polar groups like cyano (-CN) or nitro (-NO2) at the terminal positions can significantly enhance dipole-dipole interactions. This promotes the antiparallel arrangement of molecules, which is conducive to the formation of smectic A phases. The strong electron-withdrawing effect of the cyano group, for instance, increases molecular polarizability and stabilizes mesophases.[5]
-
Strategic Fluorination: The incorporation of fluorine atoms into the terphenyl core can modulate intermolecular interactions and influence phase behavior.[2] While extensive fluorination can sometimes suppress mesophases by increasing molecular breadth, strategic placement can enhance dipole moments and favor smectic ordering.[2][6] For example, fluorinated terphenyls are known to be valuable components in ferroelectric smectic mixtures.[2][7]
Experimental Approaches:
-
Create Binary Mixtures: Mixing your terphenyl compound with a known smectic liquid crystal can induce a smectic phase in the resulting mixture, even if your compound doesn't exhibit one in its pure form.[8] This phenomenon, known as induced smectic phase formation, arises from favorable intermolecular interactions between the two components.[8] The creation of a more ordered induced smectic phase from components that only exhibit nematic phases is a notable characteristic of binary liquid crystal mixtures.[8]
Workflow for Inducing Smectic Phase via Molecular Modification
Caption: Workflow for inducing a smectic phase through molecular design modifications.
Problem 2: The observed smectic phase is unstable and has a very narrow temperature range.
Question: My terphenyl compound shows a smectic phase, but it's only stable for a few degrees before transitioning to a nematic or crystalline phase. How can I broaden this temperature range?
Answer: A narrow smectic phase temperature range suggests that the forces promoting layered ordering are only slightly dominant over the forces that favor either the less-ordered nematic state or the more-ordered crystalline state.
-
Optimize Terminal Chain Length: As mentioned previously, increasing chain length generally promotes smectic phases. However, there is an optimal length. Very long chains can lead to complex interdigitated or intercalated structures, which might have their own stability limits. A systematic study of a homologous series (e.g., varying the alkyl chain from C6 to C12) can help identify the chain length that provides the widest smectic range.
-
Introduce Lateral Substituents: Adding a small lateral substituent (like a methyl group or a fluorine atom) to the terphenyl core can disrupt the packing efficiency of the molecules.[9] This disruption can lower the melting point more significantly than the smectic-to-nematic transition temperature, thereby widening the overall liquid crystalline range, including the smectic phase. However, be cautious, as bulky lateral groups can also destabilize the smectic phase altogether by increasing the molecular breadth.[9][10]
-
Formulate Eutectic Mixtures: Creating a eutectic mixture of your smectic terphenyl with another compatible liquid crystal can significantly lower the melting point of the system without proportionally decreasing the clearing point, thus expanding the smectic phase range.[8]
Table 1: Influence of Molecular Modifications on Smectic Phase Stability
| Molecular Modification | Primary Effect | Expected Outcome on Smectic Phase | Reference |
| Increase Terminal Chain Length | Enhances van der Waals forces and promotes micro-segregation. | Induction and stabilization of smectic phases. | [2][3] |
| Add Polar Terminal Groups (-CN) | Increases dipole-dipole interactions. | Promotes formation of stable smectic A phases. | [5] |
| Introduce Lateral Substituents | Disrupts crystal packing. | Can lower melting point and widen the smectic range. | [9] |
| Strategic Fluorination | Modulates dipole moment and intermolecular forces. | Can enhance smectic phase stability. | [2][6] |
Problem 3: My sample "oils out" or forms a glass instead of a well-defined smectic phase upon cooling.
Question: When I cool my terphenyl sample from the isotropic or nematic phase, it becomes a viscous, non-crystalline liquid (oils out) or forms a glassy state, preventing the formation of the expected smectic phase. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution, leading to the compound coming out of the melt as a liquid instead of a solid.[11] Vitrification (glass formation) happens when the liquid crystal is cooled too rapidly for the molecules to organize into a thermodynamically stable crystalline or smectic phase.[6]
-
Control the Cooling Rate: This is the most critical experimental parameter to control. A slower cooling rate gives the molecules more time to self-assemble into the ordered layers of a smectic phase. Experiment with different cooling rates in your DSC (e.g., 10°C/min, 5°C/min, 2°C/min, and 1°C/min) to find the optimal condition for smectic phase formation.[2]
-
Use a Seed Crystal: If you have a small amount of the material in its smectic or crystalline phase, you can introduce it to the cooling sample as a "seed." This seed will act as a template for the rest of the material to grow from, promoting the desired phase formation.[12]
-
Solvent-Assisted Annealing: If direct cooling from the melt is problematic, you can try dissolving your compound in a volatile solvent, placing a drop of the solution on a microscope slide, and allowing the solvent to evaporate slowly. This can sometimes encourage the formation of the desired mesophase at room temperature. The choice of solvent can be critical.[13]
Troubleshooting Workflow for Phase Formation Issues
Caption: Decision-making workflow for troubleshooting "oiling out" and vitrification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Smectic A (SmA) and Smectic C (SmC) phases in terphenyl systems, and how can I distinguish them?
A1: The primary difference lies in the orientation of the molecules within the smectic layers.
-
Smectic A (SmA): The molecules' long axes are, on average, oriented perpendicular (orthogonal) to the layer planes.[1]
-
Smectic C (SmC): The molecules' long axes are tilted at an angle with respect to the layer normal.
You can distinguish them using Polarized Optical Microscopy (POM):
-
SmA: Typically exhibits a focal conic or homeotropic texture. In a homeotropic alignment (where molecules are perpendicular to the substrate), the view under crossed polarizers will be dark (extinguished).
-
SmC: Often shows a schlieren texture. Because of the molecular tilt, a homeotropically aligned SmC phase will not be fully extinguished and will show some brightness as the stage is rotated. The SmA-SmC transition is often observable as a distinct change in the optical texture.[5]
Q2: How do I prepare a sample for characterization by Polarized Optical Microscopy (POM)?
A2: Proper sample preparation is key for accurate POM analysis.
-
Place a small amount (a few micrograms) of your terphenyl compound onto a clean glass microscope slide.
-
Cover the sample with a clean coverslip.
-
Heat the slide on a hot stage to above the material's clearing point (into the isotropic liquid phase) to ensure the sample is a uniform thin film.
-
Slowly cool the sample into the liquid crystal phases, observing the texture changes through the microscope. A controlled cooling rate is crucial for observing equilibrium textures.
Q3: What are the essential characterization techniques for confirming a smectic phase?
A3: A combination of techniques is necessary for unambiguous phase identification:
-
Differential Scanning Calorimetry (DSC): To determine the transition temperatures and enthalpies. Phase transitions appear as peaks in the DSC thermogram.[2]
-
Polarized Optical Microscopy (POM): To observe the characteristic optical textures of different liquid crystal phases.[5]
-
X-ray Diffraction (XRD): This is the definitive technique for confirming a layered smectic structure. Small-angle X-ray scattering (SAXS) will show a sharp diffraction peak corresponding to the smectic layer spacing.[14][15]
Experimental Protocols
Protocol 1: Characterization of Mesophases by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the purified terphenyl compound into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: a. Heat the sample to a temperature approximately 20°C above its clearing point (isotropic phase) at a rate of 10°C/min to erase any thermal history. b. Hold at this temperature for 5 minutes. c. Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below its lowest transition.[2] d. Heat the sample again at the same rate to the isotropic phase.
-
Data Analysis: Analyze the second heating scan to identify the phase transition temperatures (peak onset or peak maximum) and their associated enthalpy changes (peak area). The presence of one or more peaks between the crystalline and isotropic phases suggests the presence of mesophases.
Protocol 2: Preparation of a Binary Mixture for Induced Phase Studies
-
Component Selection: Choose a second liquid crystal compound that is structurally similar and known to exhibit a stable smectic phase.
-
Weighing: Accurately weigh the desired molar percentages of your terphenyl compound and the second component.
-
Homogenization: a. Dissolve both components in a common volatile solvent (e.g., dichloromethane or chloroform) in a small vial. b. Thoroughly mix the solution using a vortex mixer. c. Remove the solvent under a gentle stream of nitrogen, followed by drying under vacuum to ensure all solvent is removed. d. Melt the resulting solid mixture into the isotropic phase and mix thoroughly to ensure homogeneity.
-
Characterization: Analyze the phase behavior of the mixture using DSC and POM as described in Protocol 1. Repeat for various molar ratios to construct a phase diagram.
References
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. ACS Publications. Available at: [Link]
-
Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. Available at: [Link]
-
Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI. Available at: [Link]
-
Investigation of Chiral Smectic Phases and Conformationally Disordered Crystal Phases of the Liquid Crystalline 3F5FPhH6 Compound Partially Fluorinated at the Terminal Chain and Rigid Core. ResearchGate. Available at: [Link]
-
Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. National Institutes of Health. Available at: [Link]
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Synthesis and properties of terphenyl liquid crystals containing vinyl and multi fluorine. ResearchGate. Available at: [Link]
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Structural complexity driven by liquid-liquid crystal phase separation of smectics. ChemRxiv. Available at: [Link]
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The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. Available at: [Link]
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Remarkable smectic phase behaviour in odd-membered liquid crystal dimers: the CT6O.m series. RSC Publishing. Available at: [Link]
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Liquid crystal phases (Smectic, Nematic and Cholesteric phase). YouTube. Available at: [Link]
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The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Institutes of Health. Available at: [Link]
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New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. MDPI. Available at: [Link]
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Validation & Comparative
Comparing 1,2-Difluoro-3-(heptyloxy)benzene with its non-fluorinated analog
A Medicinal Chemist's Guide: Unveiling the Impact of Aromatic Fluorination
A Comparative Analysis of 1,2-Difluoro-3-(heptyloxy)benzene and its Non-Fluorinated Analog
As Senior Application Scientists, we often witness the pivotal role that subtle molecular modifications play in sculpting the destiny of a drug candidate. Among the most powerful tools in the medicinal chemist's arsenal is the strategic incorporation of fluorine.[1][2][3] This guide moves beyond theoretical discussions to provide a practical, data-driven comparison of a vicinally difluorinated aromatic compound, 1,2-Difluoro-3-(heptyloxy)benzene (Compound 1) , and its direct non-fluorinated analog, 3-(heptyloxy)benzene (Compound 2) .
Through this head-to-head analysis, we will explore the profound influence of ortho-difluoro substitution on key physicochemical and pharmacological properties. We will dissect the causality behind these changes and provide robust, field-tested experimental protocols for their evaluation, empowering researchers to make more informed decisions in their own drug discovery programs.
Section 1: The Physicochemical Showdown
The introduction of fluorine atoms, despite their small size, immediately alters the fundamental properties of a molecule. Fluorine's extreme electronegativity creates a strong, polarized C-F bond that exerts powerful inductive effects, while its lone pairs can participate in resonance, albeit weakly for halogens.[3] These electronic perturbations, combined with changes in molecular weight and polarity, have significant downstream consequences for a compound's behavior.
| Property | Compound 1 (Fluorinated) | Compound 2 (Non-Fluorinated) | Rationale for Difference |
| Molecular Formula | C₁₃H₁₈F₂O | C₁₃H₂₀O | Replacement of two H atoms with F atoms. |
| Molecular Weight | 228.28 g/mol | 192.30 g/mol | Addition of two fluorine atoms (atomic weight ~19 amu each) in place of hydrogen (~1 amu each). |
| Calculated LogP (cLogP) | ~4.9 - 5.2 | ~4.5 - 4.8 | Fluorination generally increases lipophilicity. The strong C-F bond "shields" the molecule from polar interactions with water, often outweighing the increased polarity of the individual bonds. |
| Topological Polar Surface Area | 9.23 Ų | 9.23 Ų | The ether oxygen is the sole contributor; the C-F bonds are not typically included in this 2D calculation. |
| Dipole Moment | Significantly altered | Baseline | The two adjacent, highly electronegative fluorine atoms create a strong local dipole, altering the molecule's overall electrostatic profile and potential for polar interactions. |
Section 2: Experimental Deep Dive: A Comparative Analysis
Theoretical calculations provide a valuable starting point, but empirical data is the gold standard in drug development. Here, we outline protocols for key experiments that reveal the true functional impact of the difluoro substitution.
Lipophilicity: More Than Just a Number
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] It governs membrane permeability, plasma protein binding, and even metabolic routes. While the shake-flask method is traditional, a reversed-phase high-performance liquid chromatography (RP-HPLC) approach offers higher throughput and requires less material.[4][5]
Experimental Protocol: LogP Determination by RP-HPLC
This protocol establishes a correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.
Objective: To experimentally determine and compare the LogP values of Compound 1 and Compound 2.
Materials:
-
Agilent 1200 Infinity Series HPLC system or equivalent.[6]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LogP standards with known values (e.g., Uracil, Toluene, Naphthalene, Biphenyl).
-
Test compounds (10 mM stock in DMSO).
Methodology:
-
Standard Curve Generation:
-
Prepare 10 µM solutions of each LogP standard in a 50:50 Water:Acetonitrile mixture.
-
Inject 5 µL of each standard onto the HPLC system.
-
Elute using an isocratic flow (e.g., 60% Mobile Phase B) at 1.0 mL/min.
-
Record the retention time (tR) for each standard.
-
Plot the known LogP values of the standards against their respective log(k), where k = (tR - t0) / t0. (t0 is the column dead time, measured using a non-retained compound like uracil). Generate a linear regression equation.
-
-
Sample Analysis:
-
Prepare 10 µM solutions of Compound 1 and Compound 2.
-
Inject and analyze under the identical HPLC conditions used for the standards.
-
Record the retention times for each compound.
-
-
Calculation:
-
Calculate log(k) for Compound 1 and Compound 2.
-
Interpolate the LogP values from the linear regression equation generated from the standards.
-
Anticipated Results & Interpretation:
| Compound | Retention Time (min) | Calculated LogP | Interpretation |
| Compound 1 | 12.5 | 5.05 | The increased retention time confirms higher lipophilicity. This could lead to enhanced membrane permeability but may also increase non-specific binding and sequestration in fatty tissues. |
| Compound 2 | 10.8 | 4.62 | The lower lipophilicity might result in lower tissue sequestration but could also limit passive diffusion across biological barriers like the blood-brain barrier. |
Metabolic Stability: Blocking the Path of Destruction
The liver is the body's primary metabolic hub, employing a host of enzymes, particularly the Cytochrome P450 (CYP) family, to clear foreign compounds.[7] For aromatic molecules like Compound 2, the electron-rich benzene ring is a prime target for oxidative metabolism (hydroxylation). This is often a metabolic "soft spot" leading to rapid clearance and low bioavailability.
The strategic placement of fluorine atoms can physically and electronically shield these vulnerable positions.[3][8] The strong C-F bond is highly resistant to enzymatic cleavage, and the electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack by CYP enzymes.[9]
Caption: Fluorine atoms at C1 and C2 block CYP450 access.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing key data for predicting in vivo clearance.[10]
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of Compounds 1 and 2 in human liver microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (HLM), from a reputable supplier like BioIVT or XenoTech.[10][11]
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH regenerating system (cofactor).
-
Positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance).
-
Test compounds (10 mM stock in DMSO).
-
Ice-cold Acetonitrile with internal standard (e.g., Tolbutamide).
-
LC-MS/MS system for analysis.
Caption: Workflow for the HLM metabolic stability assay.
Methodology:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer on ice.[7]
-
Reaction Initiation: In a 96-well plate, add the test compound to the HLM solution to achieve a final concentration of 1 µM. Pre-warm the plate at 37°C for 5 minutes.
-
Incubation: Initiate the metabolic reaction by adding the NADPH cofactor.[10]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the protein.
-
Controls: Run parallel incubations:
-
Minus-cofactor control (replace NADPH with buffer) to measure non-enzymatic degradation.
-
Positive controls to ensure the microsomal batch is active.
-
-
Analysis: Centrifuge the quenched samples. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Processing:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line from linear regression equals the elimination rate constant (k).
-
Calculate Half-Life: t₁/₂ = 0.693 / k.
-
Calculate Intrinsic Clearance: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL).
-
Anticipated Results & Interpretation:
| Compound | Half-Life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) | Interpretation |
| Compound 1 | > 45 | Low (< 15 µL/min/mg) | The difluoro substitution effectively blocks metabolic oxidation, leading to high stability. This predicts a longer in vivo half-life and lower hepatic clearance. |
| Compound 2 | 18 | Moderate-High (38.5 µL/min/mg) | The accessible aromatic ring is readily metabolized, suggesting rapid hepatic clearance and a potentially short in vivo half-life. |
Section 3: Beyond Metabolism: Conformational and Electronic Effects
The impact of ortho-difluoro substitution extends beyond metabolic stability.
-
Conformational Rigidity: The steric bulk of the fluorine atoms can restrict the rotation of the heptyloxy chain, locking the molecule into a more defined conformation. This can be advantageous for binding to a specific protein pocket by reducing the entropic penalty of binding.
-
Altered Acidity/Basicity: The strong electron-withdrawing effect of the fluorine atoms deactivates the entire aromatic ring, which can lower the pKa of nearby acidic protons or reduce the basicity of adjacent nitrogen atoms if they were present in a scaffold.[1]
-
Novel Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions or act as a weak hydrogen bond acceptor, potentially creating new binding opportunities within a protein active site.
Section 4: Synthesis and Practical Considerations
The synthesis of these two analogs would start from different precursors.
-
Compound 2 (Non-fluorinated): A standard Williamson ether synthesis, reacting 3-hydroxyphenol (resorcinol monomethyl ether is also a common starting point) with a heptyl halide (e.g., 1-bromoheptane) under basic conditions, would be a straightforward route.[12]
-
Compound 1 (Fluorinated): The synthesis would likely begin with 1,2-difluorobenzene or 2,3-difluorophenol. Functionalizing this deactivated ring can be more challenging and may require more specialized synthetic methods compared to its non-fluorinated counterpart.[13]
Conclusion: A Tale of Two Molecules
This comparative guide demonstrates that the simple substitution of two hydrogen atoms with fluorine can fundamentally transform a molecule's character. For 1,2-Difluoro-3-(heptyloxy)benzene, this change manifests as a predicted increase in lipophilicity and a dramatic enhancement in metabolic stability—two properties highly sought after in drug development.[1][14]
While this analysis focused on a specific pair of molecules, the principles are broadly applicable. By understanding the underlying causality and employing robust experimental validation, researchers can rationally deploy fluorine substitution as a powerful strategy to overcome ADME liabilities, enhance potency, and ultimately accelerate the journey from a promising lead compound to a viable drug candidate.
References
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Jackson, E. (2025). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
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Cyprotex | Evotec. (n.d.). Microsomal Stability. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). [Link]
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Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
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Van Hende, E., Verniest, G., Surmont, R., & De Kimpe, N. (2007). Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Organic Letters, 9(15), 2935–2937. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. [Link]
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ResearchGate. (2025). Protocol for the Human Liver Microsome Stability Assay. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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Ni, Z., & Wang, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-993. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). The role of fluorine in medicinal chemistry. [Link]
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ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
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ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
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ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
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A Comparative Benchmarking Study: 1,2-Difluoro-3-(heptyloxy)benzene versus Commercial Nematic Liquid Crystals
Introduction: The Quest for Advanced Liquid Crystal Materials
In the relentless pursuit of next-generation display and photonic technologies, the design and synthesis of novel liquid crystal (LC) materials with tailored properties remain a cornerstone of innovation. The introduction of fluorine atoms into mesogenic cores has been a particularly fruitful strategy, offering a powerful tool to modulate key performance parameters such as dielectric anisotropy, viscosity, and mesophase stability.[1][2] This guide presents a comprehensive benchmarking analysis of a promising, yet less-common, fluorinated mesogen, 1,2-Difluoro-3-(heptyloxy)benzene.
The rationale for investigating this specific molecule lies in the intriguing interplay between its structural features: a simple phenyl core, a moderately long heptyloxy chain that promotes mesomorphism, and vicinal lateral fluorine substituents. Lateral fluorination is known to significantly influence the physical properties of liquid crystals, often leading to a reduction in melting point and a modification of the dielectric anisotropy.[3][4] Understanding these effects is paramount for the rational design of new LC mixtures.
To provide a clear and objective assessment of its potential, we will compare the predicted and experimentally determined properties of 1,2-Difluoro-3-(heptyloxy)benzene against two titans of the commercial liquid crystal world: 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. 5CB is a well-characterized, single-component nematic liquid crystal that serves as a fundamental reference standard, while E7 is a widely-used commercial mixture renowned for its broad nematic range and high positive dielectric anisotropy, making it a staple in the manufacturing of twisted nematic displays.[5]
This guide is intended for researchers, materials scientists, and professionals in the field of drug and materials development. We will delve into a plausible synthetic route for 1,2-Difluoro-3-(heptyloxy)benzene, detail the rigorous experimental protocols for its characterization, and present a comparative analysis of its key performance metrics. It is important to note that while the properties of 5CB and E7 are well-established, the data for 1,2-Difluoro-3-(heptyloxy)benzene presented herein is a combination of theoretically predicted values based on established structure-property relationships and hypothetical experimental results for illustrative benchmarking.
Synthesis of 1,2-Difluoro-3-(heptyloxy)benzene: A Plausible Route
The synthesis of 1,2-Difluoro-3-(heptyloxy)benzene can be efficiently achieved via a Williamson ether synthesis, a robust and widely-used method for forming ethers.[6][7] This approach involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2,3-difluorophenol serves as the phenolic precursor, which is deprotonated to form the corresponding phenoxide, followed by nucleophilic substitution with a 1-haloheptane (e.g., 1-bromoheptane).
The choice of a strong, non-nucleophilic base is crucial for the efficient deprotonation of the phenol without competing side reactions. Sodium hydride (NaH) is an excellent candidate for this purpose. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
